



# Application Notes and Protocols: Thermal Shift Assay for Hsd17B13-IN-97 Binding

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Compound of Interest		
Compound Name:	Hsd17B13-IN-97	
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## Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Emerging evidence has implicated Hsd17B13 in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] The enzyme is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][3] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progressive liver disease, making it an attractive therapeutic target for the development of novel inhibitors.[1][4]

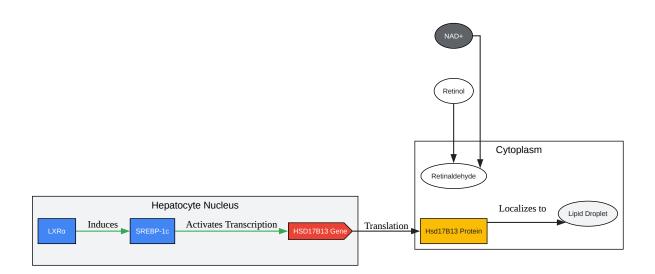
**Hsd17B13-IN-97** is a potent inhibitor of Hsd17B13. Evaluating the direct binding of such inhibitors to their target protein is a critical step in drug discovery. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and sensitive biophysical technique used to assess the thermal stability of a protein.[5][6] The principle of the assay lies in monitoring the thermal unfolding of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tm). This change in melting temperature ( $\Delta$ Tm) is indicative of a direct interaction between the protein and the ligand.[6][7]

These application notes provide a detailed protocol for performing a Thermal Shift Assay to confirm the binding of **Hsd17B13-IN-97** to the Hsd17B13 protein.



## **Hsd17B13 Signaling Pathway in Retinol Metabolism**

Hsd17B13 plays a significant role in hepatic retinol metabolism. Its expression is induced by the liver X receptor- $\alpha$  (LXR- $\alpha$ ) via the sterol regulatory element-binding protein-1c (SREBP-1c). [1] Once expressed, Hsd17B13 localizes to lipid droplets and, in the presence of its cofactor NAD+, catalyzes the conversion of retinol to retinaldehyde.[1] This enzymatic activity is a key step in retinoid metabolism, which is often dysregulated in liver diseases.



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**Caption:** Hsd17B13 signaling in retinol metabolism.

# **Experimental Protocol: Thermal Shift Assay**

This protocol outlines the steps to measure the thermal stability of Hsd17B13 in the presence of **Hsd17B13-IN-97** using a real-time PCR instrument.



#### Materials:

- Recombinant Human Hsd17B13 protein (ensure high purity, >95%)
- Hsd17B13-IN-97
- TSA Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl<sub>2</sub>
- NAD+
- SYPRO Orange fluorescent dye (5000x stock in DMSO)
- DMSO
- Real-time PCR instrument with melt curve capability
- 96-well or 384-well PCR plates compatible with the instrument
- Optical seals for PCR plates

#### Methods:

- Preparation of Reagents:
  - Prepare a 2x stock solution of Hsd17B13 protein at 4 μM in TSA Buffer.
  - Prepare a 10 mM stock solution of Hsd17B13-IN-97 in 100% DMSO. Create a dilution series (e.g., 10 mM, 1 mM, 100 μM, 10 μM) in DMSO.
  - Prepare a 100 mM stock solution of NAD+ in nuclease-free water.
  - Prepare a 20x working solution of SYPRO Orange dye by diluting the 5000x stock 1:250 in TSA Buffer.
- Assay Setup (per 20 µL reaction):
  - On ice, prepare a master mix containing the Hsd17B13 protein and SYPRO Orange dye.
     For each reaction, you will need 10 μL of the 2x protein stock and 2 μL of the 20x SYPRO Orange working solution.



- In a 96-well PCR plate, add the components in the following order:
  - 7.8 μL of TSA Buffer.
  - 0.2 μL of NAD+ stock solution (for a final concentration of 1 mM).
  - 2 μL of Hsd17B13-IN-97 dilution (or DMSO for the vehicle control). This will result in a final DMSO concentration of 10%.
- Add 10 μL of the protein/dye master mix to each well.
- The final concentrations in a 20 μL reaction will be:
  - 2 μM Hsd17B13
  - 1x SYPRO Orange
  - 1 mM NAD+
  - Desired concentration of Hsd17B13-IN-97
  - 1% final DMSO concentration
- Plate Sealing and Centrifugation:
  - Seal the PCR plate with an optical seal.
  - Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to collect the contents at the bottom
    of the wells.
- Data Acquisition:
  - Place the plate in the real-time PCR instrument.
  - Set up a melt curve experiment with the following parameters:
    - Initial temperature: 25°C for 1 minute.
    - Temperature ramp: 25°C to 95°C with a ramp rate of 0.05°C/second.



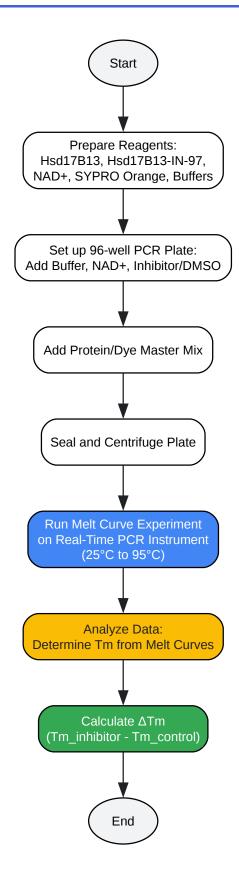
- Acquire fluorescence data at each temperature increment.
- Ensure the appropriate filter set for SYPRO Orange is selected (e.g., excitation at ~470 nm and emission at ~570 nm).

#### Data Analysis:

- The raw fluorescence data will be plotted against temperature.
- The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve. This is often calculated from the peak of the first derivative of the melt curve.
- Calculate the thermal shift ( $\Delta$ Tm) for each concentration of **Hsd17B13-IN-97** using the following formula:  $\Delta$ Tm = Tm (with inhibitor) Tm (vehicle control)

# **Experimental Workflow Diagram**





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**Caption:** Thermal Shift Assay experimental workflow.



## **Data Presentation**

The following table presents illustrative data for a thermal shift assay with Hsd17B13 and varying concentrations of **Hsd17B13-IN-97**. A positive  $\Delta$ Tm indicates stabilization of the Hsd17B13 protein upon inhibitor binding.

Sample	Hsd17B13-IN-97 Conc. (μΜ)	Melting Temperature (Tm) (°C)	Thermal Shift (ΔTm) (°C)
Vehicle Control (DMSO)	0	48.5	0.0
Hsd17B13-IN-97	0.1	51.2	2.7
Hsd17B13-IN-97	1	54.8	6.3
Hsd17B13-IN-97	10	58.1	9.6
Hsd17B13-IN-97	100	58.3	9.8
No Protein Control	0	No significant melt	-

Note: The data presented in this table is for illustrative purposes only and represents a typical expected outcome for a potent binder.

## Conclusion

The Thermal Shift Assay is a robust and efficient method for confirming the direct binding of inhibitors to their target proteins.[7] The protocol described herein provides a framework for assessing the interaction between **Hsd17B13-IN-97** and Hsd17B13. A dose-dependent increase in the thermal stability of Hsd17B13 in the presence of **Hsd17B13-IN-97** would provide strong evidence of target engagement. This assay can be a valuable tool in the characterization and development of novel Hsd17B13 inhibitors for the treatment of liver diseases.



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